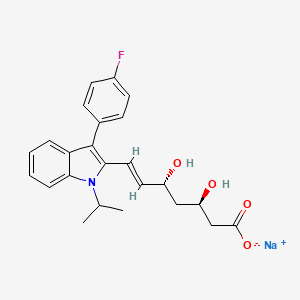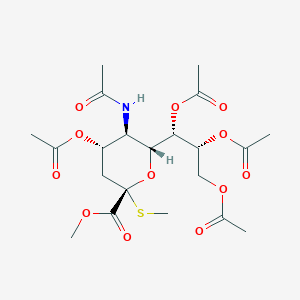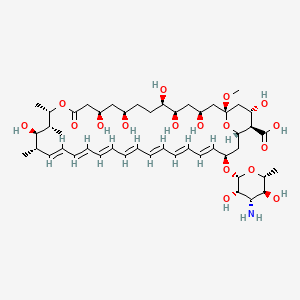
Fluvastatin sodium anti-isomer
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of fluvastatin sodium begins with fluorobenzene, undergoing a Friedel-Crafts acylation with chloroacetyl chloride. This step is followed by condensation with N-isopropyl aniline and cyclization to form 3-(4-fluorophenyl)-1-isopropyl-1H-indole. Subsequent steps include a Vilsmeier-Haack reaction, condensation with methyl acetoacetate, selective reduction, hydrolysis, and finally, salt formation. The overall yield of this synthesis process is approximately 26% (Zhou Wei-cheng, 2007).
Molecular Structure Analysis
Fluvastatin sodium's structure contributes to its unique pharmacological activities. Spectroscopic studies, including 1H NMR, have confirmed the formation of a fluvastatin sodium/β-Cyclodextrin inclusion complex in solution, indicating that fluvastatin has isomeric forms that interact differently with β-Cyclodextrin. This interaction suggests a chiral differentiation by β-Cyclodextrin, with one of the isomers binding more strongly (S. M. Ali et al., 2006).
Chemical Reactions and Properties
The antioxidative property of fluvastatin sodium is a significant chemical property, differing from alpha-tocopherol. Its ability to protect low-density lipoprotein (LDL) from oxidative modification in vitro suggests unique chemical reactivity. This antioxidative effect is not a common feature of HMG-CoA reductase inhibitors but is believed to be derived from its unique chemical structure, indicating specific chemical reactions associated with fluvastatin sodium (K. Suzumura et al., 1999).
Physical Properties Analysis
Fluvastatin sodium's physical properties, including its solubility and stability, play a crucial role in its formulation and delivery. Studies have shown that fluvastatin sodium can be effectively encapsulated in tailored spanlastic nanovesicles for transdermal delivery, indicating its versatile physical properties that allow for innovative pharmaceutical formulations. This encapsulation method improves bioavailability and provides a sustained release mechanism, which is crucial for therapeutic applications (Shahira F. El Menshawe et al., 2019).
Chemical Properties Analysis
Fluvastatin sodium's chemical properties, including its reactivity and interaction with biological molecules, are pivotal in its pharmacological effect. Its mechanism of action involves the inhibition of the HMG-CoA reductase enzyme, leading to lowered cholesterol synthesis. Moreover, fluvastatin's antioxidative activity, particularly its ability to scavenge free radicals and inhibit lipid peroxidation, contributes to its therapeutic potential beyond cholesterol lowering, indicating a multifaceted chemical profile (A. Yamamoto et al., 2001).
Wissenschaftliche Forschungsanwendungen
Application Summary
Fluvastatin sodium anti-isomer is used as a reference standard in the pharmaceutical industry . It’s used for system suitability testing, which is a critical part of method validation in pharmaceutical analysis .
Method of Application
The specific methods of application can vary, but generally, the Fluvastatin sodium anti-isomer is prepared in a suitable solvent and then analyzed using techniques such as High-Performance Liquid Chromatography (HPLC) .
Results or Outcomes
The results of these analyses help to ensure the quality and consistency of pharmaceutical products .
2. Stability-Indicating RP-HPLC Method Development
Application Summary
A stability-indicating RP-HPLC method has been developed for the estimation of Fluvastatin sodium in bulk and tablet dosage form .
Method of Application
The method was developed on Hypersil ODS C18 column using a mobile phase consisting of methanol, 20mM Phosphate buffer (pH 3.2 adjusted with Phosphoric acid), and acetonitrile . The flow rate was set as 1.1 ml/minute and the maximum absorption was observed at 234 nm .
Results or Outcomes
3. Activation of Pregnane X Receptor (PXR) and Induction of CYP2A6, CYP2B6 and CYP3A4
Application Summary
Optical isomers of Fluvastatin, including the anti-isomer, have been found to enantiospecifically activate the Pregnane X Receptor (PXR) and induce CYP2A6, CYP2B6 and CYP3A4 in human hepatocytes .
Method of Application
The specific methods of application can vary, but generally involve treating human hepatocytes with different optical isomers of Fluvastatin and then analyzing the activation of PXR and induction of CYP2A6, CYP2B6 and CYP3A4 .
Results or Outcomes
The results showed that the effects varied between statins and enantiomers, and induction potency decreased in order: atorvastatin (RR>RS = SR>SS) > fluvastatin (SR>RS = SS>RR) >> rosuvastatin (only RS active) .
4. Preparation of Fluvastatin Sodium Salt
Application Summary
Fluvastatin sodium anti-isomer is used in the preparation of Fluvastatin Sodium salt, a drug used for the treatment of hypercholesterolemia .
Method of Application
The specific methods of application can vary, but generally involve chemical synthesis procedures .
Results or Outcomes
The results of these procedures help to produce Fluvastatin Sodium salt, which is used as a therapeutic agent .
5. Infrared Absorption and Ultraviolet Absorption
Application Summary
Fluvastatin sodium anti-isomer is used in the identification of Fluvastatin Sodium through Infrared Absorption and Ultraviolet Absorption .
Method of Application
The specific methods of application involve preparing a solution of Fluvastatin sodium anti-isomer and then analyzing it using Infrared Absorption and Ultraviolet Absorption techniques .
Results or Outcomes
The results of these analyses help to identify Fluvastatin Sodium and ensure its purity .
6. Chromatographic Purity
Method of Application
The specific methods of application involve preparing a solution of Fluvastatin sodium anti-isomer and then analyzing it using High-Performance Liquid Chromatography (HPLC) .
Safety And Hazards
Fluvastatin sodium anti-isomer should be handled with care to avoid dust formation. It is recommended to avoid breathing mist, gas, or vapors, and to avoid contact with skin and eyes8. Personal protective equipment, including chemical impermeable gloves, should be worn, and adequate ventilation should be ensured8.
Zukünftige Richtungen
Fluvastatin is currently indicated for hypercholesterolemia and mixed dyslipidemia in adults1. It is also indicated for heterozygous familial hypercholesterolemia in children and adolescents between 10 and 161. The future directions of Fluvastatin sodium anti-isomer could involve further research into its stability and the development of methods to improve it.
Relevant Papers
The paper “Improvement in chemical and physical stability of fluvastatin drug through hydrogen bonding interactions with different polymer matrices” discusses the stability of Fluvastatin and the main formed by-products during storage6. Another paper, “Significance of stressor media on the stability of statins: a critical assessment”, provides a critical assessment of the stability of statins, including Fluvastatin5.
Eigenschaften
IUPAC Name |
sodium;(E,3R,5R)-7-[3-(4-fluorophenyl)-1-propan-2-ylindol-2-yl]-3,5-dihydroxyhept-6-enoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H26FNO4.Na/c1-15(2)26-21-6-4-3-5-20(21)24(16-7-9-17(25)10-8-16)22(26)12-11-18(27)13-19(28)14-23(29)30;/h3-12,15,18-19,27-28H,13-14H2,1-2H3,(H,29,30);/q;+1/p-1/b12-11+;/t18-,19+;/m0./s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZGGHKIMDNBDHJB-INNGCKGUSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N1C2=CC=CC=C2C(=C1C=CC(CC(CC(=O)[O-])O)O)C3=CC=C(C=C3)F.[Na+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)N1C2=CC=CC=C2C(=C1/C=C/[C@@H](C[C@H](CC(=O)[O-])O)O)C3=CC=C(C=C3)F.[Na+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H25FNNaO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10239940 | |
| Record name | Fluvastatin sodium anti-isomer | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10239940 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
433.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Fluvastatin sodium anti-isomer | |
CAS RN |
93957-58-5 | |
| Record name | Fluvastatin sodium anti-isomer | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0093957585 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Fluvastatin sodium anti-isomer | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10239940 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | FLUVASTATIN SODIUM ANTI-ISOMER | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/FRP6Z03X99 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![Benzenaminium, N-[2,5-bis[(phenylamino)methylene]cyclopentylidene]-N-phenyl-, perchlorate](/img/structure/B1142316.png)

![(2R,3S,4R,5R,6R)-3-[(2R,3R,4R,5S,6R)-3-azido-5-[(2R,3R,4S,5S,6S)-5-[(2R,3R,4R,5S,6R)-3-azido-6-(hydroxymethyl)-4,5-bis(phenylmethoxy)oxan-2-yl]oxy-6-carboxy-3,4-bis(phenylmethoxy)oxan-2-yl]oxy-4-hydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-5-hydroxy-6-[(2R,3S,4R,5R,6S)-2-(hydroxymethyl)-6-methoxy-4-phenylmethoxy-5-(phenylmethoxycarbonylamino)oxan-3-yl]oxy-4-phenylmethoxyoxane-2-carboxylic acid](/img/structure/B1142318.png)

